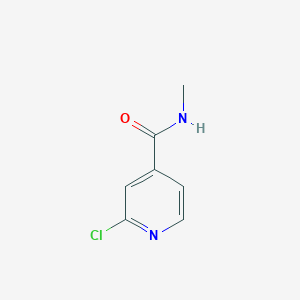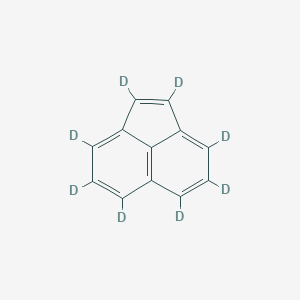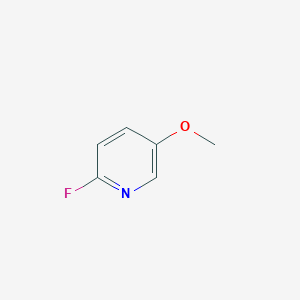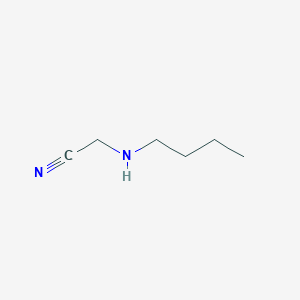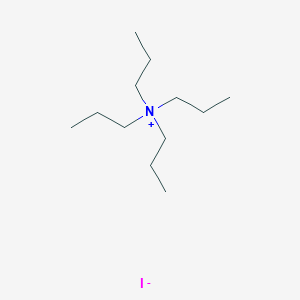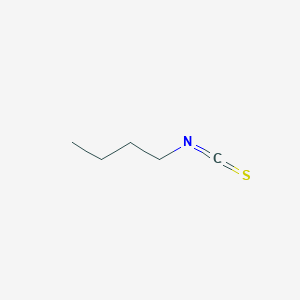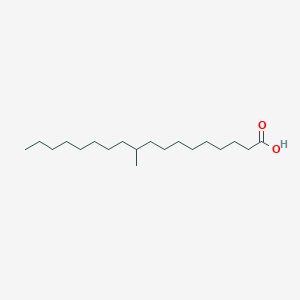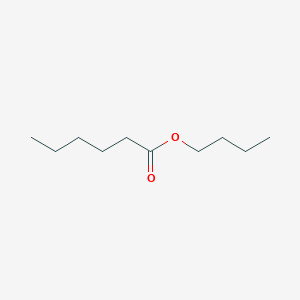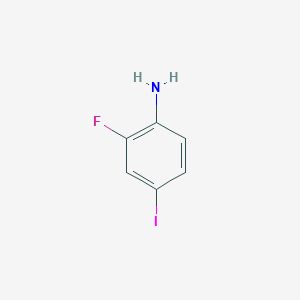![molecular formula C14H12MgO7 B146213 Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- CAS No. 18917-95-8](/img/structure/B146213.png)
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- is a chemical compound with the molecular formula C14H16MgO10-2 and a molecular weight of 368.58 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Métodos De Preparación
The preparation of Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- can involve various synthetic routes. One common method is the reaction of magnesium hydroxide with 2-carboxyphenol in the presence of water, followed by crystallization to obtain the tetrahydrate form. Industrial production methods may involve large-scale synthesis using magnesium acetate tetrahydrate as a precursor .
Análisis De Reacciones Químicas
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur with various reagents, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- has a wide range of scientific research applications:
Chemistry: It is used in coordination chemistry studies to explore the binding properties of magnesium with various ligands.
Biology: The compound is studied for its potential role in biological systems, particularly in relation to magnesium’s role in enzymatic processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, especially in addressing magnesium deficiency.
Industry: The compound is used in the development of new materials and coatings, particularly in the field of optically transparent coatings.
Mecanismo De Acción
The mechanism of action of Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- involves its interaction with various molecular targets. Magnesium ions play a crucial role in numerous enzymatic processes, and the compound’s effects are mediated through its ability to modulate these processes. The pathways involved include energy production, oxidative phosphorylation, and glycolysis .
Comparación Con Compuestos Similares
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- can be compared with other magnesium carboxylate complexes, such as magnesium acetate, magnesium formate, and magnesium propionate . These compounds share similar coordination chemistry but differ in their specific properties and applications. For example, magnesium acetate is commonly used as a source of magnesium in biological reactions, while magnesium formate and propionate have distinct thermal and structural properties .
Propiedades
Key on ui mechanism of action |
Most NSAIDs act as nonselective inhibitors of the enzyme cyclooxygenase (COX), inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. COX catalyzes the formation of prostaglandins and thromboxane from arachidonic acid (itself derived from the cellular phospholipid bilayer by phospholipase A2). Prostaglandins act (among other things) as messenger molecules in the process of inflammation. |
|---|---|
Número CAS |
18917-95-8 |
Fórmula molecular |
C14H12MgO7 |
Peso molecular |
316.55 g/mol |
Nombre IUPAC |
magnesium;2-carboxyphenolate;hydrate |
InChI |
InChI=1S/2C7H6O3.Mg.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+2;/p-2 |
Clave InChI |
AUBLOSIEEGPKGL-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].O.O.O.O.[Mg+2] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].O.[Mg+2] |
Descripción física |
Solid |
Sinónimos |
(T-4)-Bis(2-hydroxybenzoato-O1,O2)magnesium Tetrahydrate; Bis(salicylato)magnesium Tetrahydrate; (T-4)Bis[2-(hydroxy-κO)benzoato-κO]magnesiumTetrahydrate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


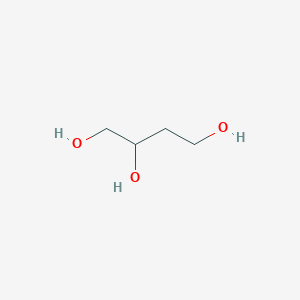
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)
